N-Acetyltaurine

Descripción

Propiedades

IUPAC Name |

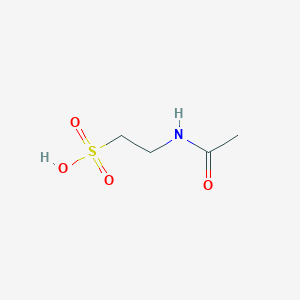

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyltaurine Synthesis in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltaurine (NAT) is an endogenous metabolite resulting from the acetylation of taurine (B1682933). For a long time, the enzymatic basis and physiological significance of NAT were poorly understood. However, recent discoveries have identified the key enzyme responsible for its synthesis and degradation, the phosphotriesterase-related (PTER) protein, and have begun to unravel its role in regulating energy balance and appetite.[1] This technical guide provides a comprehensive overview of the this compound synthesis pathway in mammals, including the core enzymatic reaction, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and the associated signaling pathway. This information is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry interested in exploring the therapeutic potential of targeting this pathway.

The Core Synthesis Pathway

The synthesis of this compound in mammals is a reversible enzymatic reaction that involves the transfer of an acetyl group to the amino group of taurine.

The Key Enzyme: Phosphotriesterase-Related (PTER)

The principal enzyme responsible for both the synthesis and hydrolysis of this compound is the phosphotriesterase-related (PTER) enzyme.[2][3] PTER is a bidirectional enzyme, catalyzing the N-acetylation of taurine using free acetate (B1210297) as the acetyl donor, and the reverse reaction, the hydrolysis of this compound back to taurine and acetate. This dual functionality positions PTER as a critical regulator of NAT levels in mammalian tissues.

Substrates and Products

-

Substrates for Synthesis: Taurine and Acetate

-

Product of Synthesis: this compound

-

Substrate for Hydrolysis: this compound

-

Products of Hydrolysis: Taurine and Acetate

Tissue Distribution of Activity

The enzymatic activity for this compound synthesis is not uniformly distributed throughout mammalian tissues. The highest levels of activity are observed in the kidney , followed by the liver . The renal cortex, specifically, has been identified as a primary site of NAT synthesis. PTER protein expression is also prominent in the brainstem.

Quantitative Data

Enzyme Kinetics of Recombinant Mouse PTER

The following table summarizes the kinetic parameters of recombinant mouse PTER for its substrates in both the synthesis and hydrolysis reactions.

| Reaction | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_ (nM min⁻¹ mg⁻¹) |

| Hydrolysis | This compound | 430 | 2600 | 3.7 |

K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. V_max_ (maximum reaction rate) is the rate of the reaction when the enzyme is saturated with substrate.

Tissue Concentrations of this compound and its Precursors

The concentrations of this compound, taurine, and acetate vary across different mammalian tissues. The following tables provide reported concentration ranges in mice.

Table 2.1: this compound Tissue Concentrations in Mice

| Tissue | Concentration | Notes |

| Blood | ~2-10 fold higher in Pter KO mice | Levels are significantly elevated upon genetic ablation of PTER. |

| Spleen | ~2 fold higher in Pter KO mice |

Table 2.2: Taurine Tissue Concentrations in Mice

| Tissue | Concentration (µmol/g wet tissue) |

| Liver | ~20-30 |

| Kidney | Not specified |

| Brain | ~5-10 |

Data compiled from multiple sources.

Table 2.3: Acetate Tissue Concentrations in Mice

| Tissue | Concentration (nmol/mg tissue) |

| Liver | ~1.0 ± 0.1 |

| Kidney | ~0.4 |

| Brain | ~0.2 |

Data compiled from multiple sources.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Specific parameters may need to be optimized for different instruments and matrices.

3.1.1. Sample Preparation (Tissue Homogenates)

-

Homogenize frozen tissue samples in a buffer solution (e.g., 320 mM sucrose, 50 mM phosphate-buffered saline, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove the nuclear pellet.

-

Quench a known volume of the supernatant with 4 volumes of cold 50% aqueous acetonitrile (B52724) containing an internal standard (e.g., 5 µM sulfadimethoxine).

-

Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A hydrophilic interaction chromatography (HILIC) column is often the method of choice for retaining the highly polar this compound.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

-

Injection Volume: Typically 2-10 µL.

3.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

-

This compound transitions: The exact m/z values will depend on the adduct formed, but common product ions are m/z 80 and m/z 107.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity.

In Vitro PTER Enzyme Activity Assay

This protocol can be used to measure the N-acetyltransferase or hydrolase activity of PTER in tissue homogenates or with purified enzyme.

3.2.1. N-Acetyltransferase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., phosphate-buffered saline) containing:

-

Taurine (e.g., 20 mM)

-

Acetate (e.g., 2.5 mM)

-

Tissue homogenate (e.g., 100 µg of protein) or purified PTER enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant for the formation of this compound using the LC-MS/MS method described above.

3.2.2. This compound Hydrolase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer containing:

-

This compound (e.g., 100 µM)

-

Tissue homogenate (e.g., 100 µg of protein) or purified PTER enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the supernatant for the decrease in this compound or the formation of taurine using an appropriate analytical method (e.g., LC-MS/MS).

Signaling Pathway and Physiological Relevance

The this compound pathway is emerging as a significant regulator of energy homeostasis and appetite, primarily through its interaction with the GDF15/GFRAL signaling axis.

The this compound-GFRAL Signaling Axis

-

PTER as a Regulator: The enzyme PTER controls the levels of this compound available for signaling.

-

This compound as a Signaling Molecule: Elevated levels of this compound, either through genetic ablation of PTER or exogenous administration, lead to reduced food intake and body weight.

-

GFRAL Receptor: The effects of this compound on appetite are dependent on the GDNF family receptor alpha-like (GFRAL), which is primarily expressed in the hindbrain.

-

Downstream Effects: Activation of GFRAL-expressing neurons in the area postrema of the brainstem leads to the suppression of food intake. This signaling pathway involves the parabrachial nucleus and CGRP-expressing neurons, which are associated with aversive and anorectic responses.

Visualizations

Diagrams of Pathways and Workflows

References

N-Acetyltaurine in the Central Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). While historically recognized primarily as a biomarker for alcohol consumption and physical exercise, emerging research is beginning to shed light on its potential biological roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, metabolism, and putative functions in the brain. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes known and proposed pathways to serve as a resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound (NAcT) is formed through the acetylation of the amino acid taurine, with acetate (B1210297) serving as the primary substrate[1]. While its synthesis is prominent in peripheral organs such as the kidney and liver, its presence and potential functions within the central nervous system are of growing interest[2][3]. Unlike its well-studied precursor, taurine, which has established roles in neuromodulation, osmoregulation, and neuroprotection, the specific biological activities of NAcT in the brain are not yet fully elucidated. This guide aims to consolidate the existing knowledge on NAcT's neurobiology, highlighting areas for future investigation.

Synthesis and Metabolism of this compound

The biosynthesis of this compound involves the enzymatic conjugation of taurine and acetate. While the specific enzymes responsible for this reaction in the brain are not definitively identified, the process is known to occur in the cytosol[2][3].

Biosynthesis Pathway

The primary pathway for NAcT synthesis is the acetylation of taurine.

Localization of Synthesis

While the highest this compound synthase activity is found in the kidney, the synthesis also occurs in other tissues, including the liver[3]. The capacity for NAcT synthesis within the brain, including the specific roles of neurons and glial cells, is an active area of investigation. Both neurons and astrocytes can synthesize taurine, suggesting they may also be capable of producing this compound[4][5].

Quantitative Data on this compound and Related Metabolites

Quantitative data for this compound in the human central nervous system is sparse. The following tables summarize available data on taurine and the related N-acetylated compound, N-acetylaspartate (NAA), to provide context.

Table 1: Regional Concentrations of N-Acetylaspartate (NAA) in the Human Brain

| Brain Region | NAA Concentration (mM) | Reference |

| Frontal White Matter | 14.0 | [6] |

| Parietal White Matter | - | - |

| Medial Temporal Lobe | - | - |

| Thalamus | Higher than cerebral hemispheres | [6] |

| Pons | 18.4 | [6] |

| Cerebellum | Higher than cerebral hemispheres | [6] |

| Anterior Cingulate Cortex (ACC) | Lower than POC | [7] |

| Parieto-Occipital Cortex (POC) | 18% higher than ACC (NAA/Cr) | [7][8] |

Note: Data for this compound is not available in these studies. NAA is presented for comparative purposes as a major N-acetylated amino acid derivative in the brain.

Table 2: Concentrations of Taurine and N-Acetylcysteine in Human Cerebrospinal Fluid (CSF)

| Metabolite | Condition | CSF Concentration | Reference |

| Taurine | Normal | 1.0 ± 0.4 µM | [9] |

| N-Acetylcysteine (NAC) | After oral admin. (70 mg/kg) | 9.26 ± 1.62 µM | [10] |

Biological Role and Signaling Pathways

The direct biological roles of this compound in the CNS are still being uncovered. Much of the current understanding is extrapolated from the known functions of its precursor, taurine, and the structurally similar compound, N-acetyl-homotaurine (acamprosate).

Putative Interaction with Neurotransmitter Systems

Taurine is known to interact with GABAergic and glycinergic systems, acting as an agonist at GABA-A and glycine (B1666218) receptors, which contributes to its neuromodulatory and neuroprotective effects[11][12][13]. It is hypothesized that this compound may have similar, though likely weaker, interactions. However, direct evidence of NAcT binding to these receptors is lacking.

Role in Appetite Regulation

Recent studies suggest a potential role for this compound in the regulation of feeding behavior through actions in the hindbrain[14][15]. The specific neural circuits and molecular targets involved in this process are yet to be fully characterized.

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry.

Objective: To accurately measure the concentration of this compound in a brain tissue homogenate.

Materials:

-

Brain tissue sample

-

Acetonitrile (ACN) with 1% formic acid

-

Internal standard (e.g., isotopically labeled this compound)

-

Homogenizer

-

Centrifuge

-

Concentrator (e.g., vacuum centrifuge)

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Protein Precipitation: Add ACN with 1% formic acid and the internal standard to the homogenate. Vortex and centrifuge to pellet the precipitated proteins[16].

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to dryness using a concentrator[16].

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis[16].

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Due to its high hydrophilicity, hydrophilic interaction chromatography (HILIC) is often the preferred separation method[1]. Detection is achieved by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion and Future Directions

The study of this compound in the central nervous system is a nascent field with significant potential. While its role as a biomarker is established, its direct biological functions in the brain are largely unknown. Future research should focus on:

-

Quantifying NAcT concentrations in different brain regions under various physiological and pathological conditions.

-

Identifying the specific enzymes responsible for NAcT synthesis in the CNS.

-

Elucidating the direct interactions of NAcT with neuronal receptors and other molecular targets.

-

Investigating the signaling pathways modulated by NAcT, particularly in the context of neuromodulation and appetite control.

A deeper understanding of the neurobiology of this compound could open new avenues for the development of therapeutic strategies for a range of neurological and metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240253) [hmdb.ca]

- 3. Identification of this compound as a novel metabolite of ethanol through metabolomics-guided biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of normal metabolite concentrations in six brain regions by in-vivo 1H-MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain metabolite concentrations across cortical regions in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain metabolite concentrations across cortical regions in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Cerebrospinal fluid concentrations of N-acetylcysteine after oral administration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taurine interaction with neurotransmitter receptors in the CNS: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A hindbrain dopaminergic neural circuit prevents weight gain by reinforcing food satiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hindbrain circuits in the control of eating behaviour and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of N-Acetyltaurine After Exercise: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAT) is an endogenous metabolite synthesized from the acetylation of taurine (B1682933). Emerging evidence indicates a significant upregulation of NAT production in response to physical exercise. This technical guide provides a comprehensive overview of the exercise-induced synthesis of NAT, detailing the underlying biochemical pathways, summarizing key quantitative findings, and presenting detailed experimental protocols for its investigation. The central role of the enzyme Phosphotriesterase-related (PTER) in NAT synthesis is highlighted. This document is intended to serve as a resource for researchers and professionals in the fields of exercise physiology, metabolic research, and drug development who are interested in the physiological functions and therapeutic potential of NAT.

Introduction

This compound (NAT) is formed through the conjugation of taurine with an acetyl group.[1] While constitutively synthesized in the body, its production is notably increased under conditions of elevated acetate (B1210297) availability, such as during alcohol metabolism and, more recently identified, following endurance exercise.[1][2] Studies in both human and animal models have consistently demonstrated an increase in NAT levels in serum, urine, and skeletal muscle post-exercise.[1][3] This has led to the hypothesis that NAT synthesis plays a role in buffering excess acetyl-CoA that accumulates in the mitochondria of skeletal muscle during periods of high energy demand. The discovery of the orphan enzyme Phosphotriesterase-related (PTER) as the principal mammalian taurine N-acetyltransferase has provided a key molecular target for understanding and modulating this pathway. This guide will delve into the technical aspects of studying the endogenous production of NAT in the context of exercise.

Biochemical Pathway of Exercise-Induced NAT Production

The synthesis of NAT during exercise is intrinsically linked to the metabolic shifts that occur to meet the increased energy demands of skeletal muscle. The primary substrates for NAT synthesis are taurine and acetate (in the form of acetyl-CoA).

Upstream Production of Acetate and Acetyl-CoA during Exercise

During endurance exercise, skeletal muscle relies on the oxidation of both carbohydrates and fatty acids to generate ATP. This leads to a significant increase in the production of acetyl-CoA, the central hub of energy metabolism.

-

Fatty Acid Oxidation: The breakdown of fatty acids in the mitochondria generates a large flux of acetyl-CoA.

-

Glycolysis and Pyruvate (B1213749) Dehydrogenase: Glucose from glycogenolysis and blood is converted to pyruvate through glycolysis. The pyruvate dehydrogenase complex then decarboxylates pyruvate to form acetyl-CoA.

This surge in acetyl-CoA production can exceed the capacity of the tricarboxylic acid (TCA) cycle, leading to an accumulation of acetyl-CoA within the mitochondrial matrix. This excess acetyl-CoA can be hydrolyzed to acetate, which can then be transported to the cytosol.

The Role of PTER in NAT Synthesis

The key enzymatic step in NAT formation is the acetylation of taurine. Recent research has identified Phosphotriesterase-related (PTER) as the primary enzyme responsible for this reaction. PTER is a bidirectional enzyme, capable of both synthesizing NAT from taurine and acetate, and hydrolyzing NAT back to its constituent molecules. The synthesis reaction is particularly favored in the presence of high concentrations of acetate, as seen during exercise. Skeletal muscle has been identified as a primary site for NAT synthesis during physical activity.

Data Presentation: Quantitative Changes in NAT After Exercise

The following tables summarize the quantitative changes in this compound concentrations observed in human and animal studies following endurance exercise.

Table 1: this compound (NAT) Concentrations in Human Studies

| Study Population | Exercise Protocol | Tissue | Pre-Exercise NAT | Post-Exercise NAT | Fold Change | Reference |

| Healthy Runners | Full Marathon | Serum | 3.2 nM | 18.8 nM | ~5.9 | |

| Healthy Volunteers | Transient Endurance Running | Urine | Baseline | Markedly Higher in 24h period | Not Quantified |

Table 2: this compound (NAT) Concentrations in Animal Studies (Rat)

| Exercise Protocol | Tissue | Pre-Exercise NAT | Post-Exercise NAT | Fold Change | Reference |

| Treadmill Running to Exhaustion | Plasma | Significantly Lower | Significantly Higher | Not Quantified | |

| Treadmill Running to Exhaustion | Soleus Muscle | Significantly Lower | Significantly Higher | Not Quantified | |

| Treadmill Running to Exhaustion | Liver | No Significant Change | No Significant Change | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying exercise-induced NAT production.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of NAT in biological matrices.

-

Sample Preparation (Serum/Plasma):

-

To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated NAT) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for injection.

-

-

Sample Preparation (Tissue):

-

Weigh approximately 50 mg of frozen tissue and homogenize in 500 µL of ice-cold methanol/water (80:20, v/v) containing an internal standard.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and process as described for serum/plasma samples from step 4.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (NAT can be detected in both, but optimization is required).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for NAT and the internal standard must be determined by direct infusion of standards.

-

Example Transitions: The exact m/z values will depend on the ionization mode and adducts formed.

-

In Vivo Animal Exercise Model (Rat)

Treadmill running is a commonly used model to study the effects of endurance exercise in rodents.

-

Acclimatization:

-

For 5-7 days prior to the experiment, acclimatize the rats to the treadmill for 10-15 minutes each day at a low speed (e.g., 10 m/min) and 0% grade. This reduces stress-related metabolic changes.

-

-

Exercise Protocol (Acute Endurance):

-

On the day of the experiment, place the rats on the treadmill.

-

Begin the exercise at a moderate speed (e.g., 15 m/min) at a 0% grade.

-

Increase the speed by 2 m/min every 3 minutes until the rat reaches exhaustion. Exhaustion is typically defined as the inability of the rat to continue running despite gentle prodding for a set period (e.g., 1 minute).

-

Immediately following the exercise protocol, anesthetize the animals and collect blood and tissues. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

In Vitro Skeletal Muscle Cell Model (C2C12 Myotubes)

The C2C12 mouse myoblast cell line is a valuable in vitro model for studying skeletal muscle metabolism.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

When cells reach 80-90% confluency, switch to differentiation medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Replace the differentiation medium every 48 hours. Myotube formation (elongated, multinucleated cells) should be visible within 4-6 days.

-

-

Metabolic Treatment:

-

Once myotubes are fully differentiated, treat them with a combination of taurine (e.g., 1-5 mM) and acetate (e.g., 1-10 mM) in serum-free DMEM for a specified period (e.g., 2-24 hours).

-

Collect both the culture medium and the cell lysate for NAT quantification by HPLC-MS/MS.

-

PTER Enzyme Activity Assay

Measuring the enzymatic activity of PTER is crucial for understanding its role in NAT metabolism.

-

Enzyme Source:

-

Recombinant PTER protein.

-

Tissue homogenates (e.g., from liver, kidney, or skeletal muscle).

-

Cell lysates (e.g., from transfected cells overexpressing PTER).

-

-

Assay Principle: The assay measures the formation of NAT from taurine and acetate (synthesis activity) or the formation of taurine and acetate from NAT (hydrolysis activity). The products can be quantified by HPLC-MS/MS.

-

Synthesis Assay Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

In a microcentrifuge tube, combine the enzyme source, taurine (e.g., 10 mM), and acetate (e.g., 10 mM) in the reaction buffer.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for NAT concentration by HPLC-MS/MS.

-

-

Hydrolysis Assay Protocol:

-

Prepare a reaction buffer as above.

-

Combine the enzyme source and NAT (e.g., 1 mM) in the reaction buffer.

-

Incubate and stop the reaction as in the synthesis assay.

-

Analyze the supernatant for taurine concentration by HPLC-MS/MS.

-

Conclusion

The endogenous production of this compound is a dynamically regulated metabolic process that is significantly enhanced by endurance exercise. The synthesis of NAT in skeletal muscle, catalyzed by the enzyme PTER, appears to be a mechanism for buffering excess acetyl-CoA generated during periods of high energy expenditure. The methodologies outlined in this guide provide a framework for the robust investigation of this pathway. Further research into the regulation of PTER and the physiological roles of NAT may uncover novel therapeutic targets for metabolic diseases and strategies for optimizing exercise performance and recovery. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the intriguing biology of exercise-induced NAT production.

References

N-Acetyltaurine: A Deep Dive into its Cellular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyltaurine (NAT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). Once primarily considered a biomarker for ethanol (B145695) consumption and exercise, recent research has unveiled its active roles in cellular metabolism, energy homeostasis, and neuroprotection. This technical guide provides a comprehensive overview of the current understanding of NAT's mechanism of action at the cellular level, consolidating key quantitative data, experimental methodologies, and signaling pathways. A notable finding of this review is the current gap in research regarding the direct, quantitative interaction of NAT with classical neurotransmitter receptors, despite the well-documented actions of its parent molecule, taurine. The anorexigenic effects of NAT are known to be dependent on the GFRAL receptor, though direct binding has been questioned, suggesting a more complex, indirect mechanism.

Core Cellular Mechanisms of this compound

The cellular functions of this compound are primarily centered around two key areas: its role in metabolic regulation, particularly within the mitochondria, and its involvement in neuroprotective and systemic energy-regulating signaling pathways.

Metabolic Regulation: The PTER Enzyme and Mitochondrial Acetyl-CoA Homeostasis

The synthesis and degradation of NAT are primarily controlled by the bidirectional enzyme Phosphotriesterase-Related (PTER) , which functions as both a taurine N-acetyltransferase and an this compound hydrolase.

-

Synthesis: PTER catalyzes the acetylation of taurine using acetate (B1210297) to form NAT.

-

Hydrolysis: PTER also catalyzes the reverse reaction, breaking down NAT into taurine and acetate.

This enzymatic control positions NAT as a dynamic regulator of intracellular acetate and taurine levels.

A critical function of NAT is its role in buffering mitochondrial acetyl-CoA. During periods of high energy demand, such as endurance exercise, the production of acetyl-CoA from fatty acid and acetate metabolism can exceed the capacity of the TCA cycle. This accumulation of acetyl-CoA can lead to feedback inhibition of glycolysis. Taurine, through its conversion to NAT, can sequester excess acetyl groups, thus maintaining the acetyl-CoA/free-CoA ratio and supporting continued energy production.[1][2][3] This is supported by findings that taurine supplementation in cultured myotubes, in the presence of acetate, prevents a significant increase in the mitochondrial acetyl-CoA/free-CoA ratio and increases the excretion of NAT.[3]

The enzymatic activity of recombinant PTER has been characterized, providing key quantitative parameters for its interaction with NAT and its substrates.

| Enzyme | Substrate(s) | Parameter | Value | Source(s) |

| PTER (synthesis) | Acetate | K_m_ | 11 mM | [4] |

| K_cat_ | 1000 s⁻¹ | |||

| Taurine | K_m_ | 64 mM | ||

| K_cat_ | 5900 s⁻¹ | |||

| PTER (hydrolysis) | This compound | K_m_ | 430 µM | |

| K_cat_ | 2600 s⁻¹ |

Signaling Pathways and Receptor Interactions

While the metabolic role of NAT is becoming clearer, its function as a signaling molecule is an area of active investigation.

Pharmacological administration of NAT in mice has been shown to reduce food intake and body weight. This effect is dependent on the presence of the GDNF family receptor alpha-like (GFRAL) , the receptor for Growth Differentiation Factor 15 (GDF15), which is known to regulate appetite in the brainstem. Genetic ablation of PTER, leading to elevated endogenous NAT levels, results in resistance to diet-induced obesity.

However, it is suggested that NAT may not be a direct ligand for GFRAL due to the lack of structural similarity to GDF15. The precise mechanism by which NAT influences GFRAL signaling remains to be elucidated and may involve indirect modulation of neurotransmitter pathways that converge on the GFRAL-expressing neurons in the hindbrain.

Magnesium Acetyltaurate (MgAT), a compound containing both magnesium and this compound, has demonstrated significant neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in retinal ganglion cells. This protection is associated with an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and a reduction in oxidative stress.

The neuroprotective action of MgAT is likely multifactorial:

-

Magnesium: Is a well-known non-competitive antagonist of the NMDA receptor channel, blocking excessive calcium influx.

-

Taurine: The precursor to NAT, has complex modulatory effects at NMDA receptors and is known to be neuroprotective.

-

This compound Moiety: The specific contribution of the acetyl group is not yet fully understood.

Crucially, there is currently no available data on the direct binding affinity or functional modulation (e.g., IC₅₀ or EC₅₀) of this compound itself at the NMDA receptor.

Taurine is a known agonist at both GABA-A and glycine (B1666218) receptors, contributing to inhibitory neurotransmission. This activity is concentration-dependent and receptor subtype-specific.

| Ligand | Receptor | Parameter | Value | Source(s) |

| Taurine | GABA-A | IC₅₀ ([³H]muscimol binding) | ~50 µM | |

| Taurine | Glycine Receptor | EC₅₀ | 1.07 - 1.25 mM | |

| Glycine | Glycine Receptor | EC₅₀ | 0.12 mM | |

| Strychnine | Glycine Receptor (antagonist) | IC₅₀ | 60 nM (vs. Glycine) | |

| Strychnine | Glycine Receptor (antagonist) | IC₅₀ | 40 nM (vs. Taurine) |

Despite the known activity of its parent compound, there is a significant lack of published data on whether N-acetylation alters the affinity or efficacy of taurine for these inhibitory receptors. Electrophysiological studies are required to determine if NAT retains, enhances, or diminishes the activity of taurine at GABA-A and glycine receptors.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Protocol: PTER Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize the synthesis and hydrolysis of this compound by the PTER enzyme.

Objective: To measure the rate of NAT synthesis or hydrolysis by recombinant PTER.

Materials:

-

Recombinant PTER enzyme

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4

-

Substrates for synthesis: Taurine, Sodium Acetate

-

Substrate for hydrolysis: this compound (NAT)

-

Stop Solution: Acetonitrile (ACN) with an internal standard (e.g., deuterated NAT)

-

LC-MS/MS system for quantification

Procedure (for Hydrolysis):

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

-

44 µL of Assay Buffer

-

5 µL of this compound stock solution (to achieve final concentrations ranging from e.g., 10 µM to 2 mM for K_m_ determination)

-

-

Enzyme Preparation: Dilute recombinant PTER to a working concentration (e.g., 20 ng/µL) in Assay Buffer.

-

Initiate Reaction: Add 1 µL of the diluted PTER enzyme solution to the reaction mixture (final enzyme amount: 20 ng).

-

Incubation: Vortex briefly and incubate at 37°C for a time period within the linear range of the reaction (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold Acetonitrile containing the internal standard.

-

Sample Preparation: Vortex vigorously, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of taurine by LC-MS/MS.

-

Calculations: Quantify the amount of product formed against a standard curve. For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

Procedure (for Synthesis):

-

Follow the same steps, but use both Taurine and Acetate as substrates and quantify the formation of this compound.

Protocol: Measurement of Mitochondrial Acetyl-CoA/Free-CoA Ratio by HPLC

This protocol provides a framework for the extraction and quantification of short-chain acyl-CoAs from cultured cells.

Objective: To determine the relative levels of Acetyl-CoA and free Coenzyme A in mitochondrial extracts.

Materials:

-

Cultured cells (e.g., myotubes)

-

Mitochondrial Isolation Buffer (e.g., 3 mM Tris-HCl, 0.25 M sucrose, 0.1 mM EDTA, pH 7.4)

-

Extraction Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in HPLC-grade water

-

HPLC system with a C18 reversed-phase column and UV detector

-

Mobile Phase A: e.g., Aqueous buffer

-

Mobile Phase B: e.g., Acetonitrile-based buffer

-

Acetyl-CoA and CoASH standards

Procedure:

-

Cell Treatment: Culture and treat cells as required (e.g., with acetate and/or taurine).

-

Mitochondrial Isolation:

-

Harvest cells and homogenize in ice-cold Mitochondrial Isolation Buffer.

-

Centrifuge at low speed (e.g., 700 x g for 10 min) to pellet nuclei and debris.

-

Transfer the supernatant and centrifuge at a higher speed (e.g., 7,000 x g for 20 min) to pellet mitochondria.

-

-

Extraction:

-

Resuspend the mitochondrial pellet in a small volume of ice-cold Extraction Solution (SSA).

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto the C18 column.

-

Elute with a programmed gradient of Mobile Phases A and B to separate Acetyl-CoA and free CoA.

-

Detect the analytes using a UV detector at 259 nm.

-

-

Quantification and Calculation:

-

Identify peaks by comparing retention times with pure standards.

-

Quantify the peak areas and determine the concentration of each analyte from a standard curve.

-

Calculate the ratio of the concentration of Acetyl-CoA to free CoA.

-

Protocol: NMDA-Induced Excitotoxicity in Primary Retinal Ganglion Cell (RGC) Culture

This protocol outlines a general procedure for inducing excitotoxicity in cultured RGCs to test the neuroprotective effects of compounds like MgAT.

Objective: To assess the ability of this compound (as part of MgAT) to protect RGCs from cell death induced by NMDA.

Materials:

-

Primary RGC culture

-

Culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and growth factors)

-

N-methyl-D-aspartate (NMDA) stock solution

-

Magnesium Acetyltaurate (MgAT) or this compound (NAT) stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay kit (e.g., TUNEL for apoptosis, or LDH assay for cytotoxicity)

-

ELISA kit for BDNF quantification

Procedure:

-

Cell Plating: Isolate and plate primary RGCs on coated culture plates and allow them to adhere and mature for several days.

-

Treatment Groups: Prepare treatment media for the following groups:

-

Control: Normal culture medium.

-

NMDA: Medium containing a toxic concentration of NMDA (e.g., 100-200 µM).

-

Co-treatment: Medium containing NMDA and the test compound (e.g., MgAT or NAT at various concentrations).

-

Pre-treatment (optional): Incubate cells with the test compound for a period (e.g., 24 hours) before exposing them to NMDA-containing medium.

-

-

Exposure: Replace the existing medium with the prepared treatment media and incubate for the desired duration (e.g., 24 hours).

-

Assessment of Cell Viability:

-

LDH Assay: Collect the culture supernatant to measure lactate (B86563) dehydrogenase release as an indicator of membrane damage.

-

TUNEL Staining: Fix the cells and perform TUNEL staining according to the manufacturer's protocol to identify apoptotic cells. Count TUNEL-positive cells using fluorescence microscopy.

-

-

Quantification of BDNF:

-

Collect the cell culture supernatant and/or lyse the remaining cells.

-

Perform an ELISA for BDNF on the collected samples according to the kit manufacturer's instructions to measure changes in BDNF secretion or expression.

-

-

Data Analysis: Compare the results from the treatment groups to the control and NMDA-only groups to determine the neuroprotective effect of the test compound.

Conclusion and Future Directions

This compound is an emerging player in cellular metabolism and signaling. Its role in regulating mitochondrial acetyl-CoA homeostasis via the PTER enzyme is well-supported by quantitative data. Furthermore, its involvement in systemic energy balance through a GFRAL-dependent pathway and its neuroprotective capacity in the form of MgAT highlight its therapeutic potential.

However, a significant knowledge gap exists regarding the direct interaction of NAT with key neuronal receptors. The well-established pharmacology of taurine at GABA-A, glycine, and NMDA receptors provides a strong rationale for investigating the effects of N-acetylation on these interactions. Future research should prioritize:

-

Direct Receptor Binding and Functional Assays: Conducting radioligand binding studies and patch-clamp electrophysiology to determine the affinity (K_i_) and efficacy (EC₅₀/IC₅₀) of NAT at NMDA, GABA-A, glycine, and GFRAL receptors.

-

Elucidating the GFRAL Mechanism: Investigating whether NAT's effect on the GFRAL pathway is mediated by direct, low-affinity binding, allosteric modulation, or through an indirect mechanism involving other neurotransmitter systems.

-

Isolating the Effects of the Acetyl Moiety: Designing experiments that can distinguish the specific contribution of N-acetylation to the neuroprotective effects observed with MgAT.

Addressing these questions will be crucial for the drug development community to fully understand and harness the therapeutic potential of this compound and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. This compound and Acetylcarnitine Production for the Mitochondrial Acetyl-CoA Regulation in Skeletal Muscles during Endurance Exercises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of N-Acetyltaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT), an endogenous N-acetylated derivative of the amino acid taurine (B1682933), has emerged from relative obscurity to become a molecule of significant interest in biomedical research. Initially identified as a component of spider silk, its role as a biomarker for ethanol (B145695) consumption and endurance exercise has since been established. More recent discoveries have elucidated its enzymatic regulation and its function in metabolic signaling pathways, including appetite and body weight control. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, complete with detailed experimental protocols and a summary of its known physiological roles and signaling pathways.

Discovery and Initial Identification

This compound was first reported in 1990 by Vollrath and colleagues as a component of the viscous droplets in the orb spider's web, where its high hygroscopicity is believed to contribute to the web's flexibility.[1] However, its presence in mammals was not described until a 2012 metabolomics study by Shi et al. identified it as a novel metabolite of ethanol.[2] This study observed a dramatic increase in urinary this compound levels in mice following ethanol exposure, establishing it as a biomarker for alcohol consumption.[2][3] Subsequent research has confirmed its status as an endogenous metabolite in humans and its elevation in response to endurance exercise.[4]

Physicochemical Properties

This compound is a highly water-soluble and hygroscopic solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₄S | |

| Molecular Weight | 167.19 g/mol | |

| IUPAC Name | 2-acetamidoethane-1-sulfonic acid | |

| CAS Number | 19213-70-8 | |

| Appearance | Solid | |

| Melting Point | 99-101 °C | |

| Solubility | DMSO: ~15 mg/mL DMF: ~10 mg/mL PBS (pH 7.2): ~5 mg/mL | |

| UV/Vis (λmax) | 212 nm | |

| Predicted logP | -1.9 |

Synthesis and Characterization

Chemical Synthesis of this compound

A straightforward method for the chemical synthesis of this compound has been described, enabling the production of a standard for research purposes.

Experimental Protocol:

-

Dissolve 0.5 g of taurine in a mixture of 7 mL of water and 2.5 mL of pyridine.

-

Add 2 mL of acetic anhydride (B1165640) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at 4°C overnight.

-

Remove the solvent under vacuum.

-

Recrystallize the product using a 1:1 mixture of ethanol and dichloromethane.

-

Dry the purified this compound under vacuum for 10 hours.

A typical yield for this synthesis is approximately 43%.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, and two triplets for the ethylene (B1197577) bridge protons.

-

¹³C NMR: Expected signals would include a resonance for the acetyl methyl carbon, the carbonyl carbon, and the two carbons of the ethylene bridge.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonic acid group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, such as the loss of the acetyl group.

Biological Role and Signaling Pathways

Biosynthesis and Hydrolysis of this compound

This compound is endogenously synthesized from taurine and acetate (B1210297). The enzyme responsible for both its synthesis and hydrolysis has been identified as phosphotriesterase-related (PTER) protein. PTER catalyzes the bidirectional reaction between taurine and acetate to form this compound. This enzymatic control highlights that this compound is not merely a metabolic byproduct but a regulated signaling molecule.

Role in Appetite Regulation and Energy Balance

Recent studies have implicated this compound in the regulation of feeding and obesity. Administration of this compound to obese mice reduces food intake and body weight. This effect is dependent on the GDF15 receptor GFRAL, suggesting that this compound is part of a signaling pathway that influences appetite control centers in the brainstem.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation from Human Urine

-

Thaw frozen urine samples completely.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine, add 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following is a representative LC-MS/MS protocol for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-3 min: 2-55% B

-

3-8 min: 55-100% B

-

8-13 min: 100% B

-

13-13.1 min: 100-2% B

-

13.1-18 min: 2% B

-

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: Precursor ion (m/z) > Product ion (m/z)

-

Qualifier: Precursor ion (m/z) > Product ion (m/z)

-

Note: Specific m/z values for this compound would be approximately 166 > 80 and 166 > 107, but should be optimized empirically.

-

-

Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity.

-

Quantitative Data Summary

The concentration of this compound in human urine varies depending on factors such as alcohol consumption and physical activity.

| Condition | Urinary this compound Concentration (µmol/mmol creatinine) | Reference(s) |

| Alcohol-abstinent | 0.599 - 1.38 | |

| Post-alcohol consumption | 5.39 - 10.47 |

Conclusion

This compound has transitioned from a chemical curiosity found in nature to a metabolite with significant implications for human physiology and disease. Its role as a biomarker for ethanol intake and exercise, coupled with its newly discovered function in appetite and energy balance, positions it as a promising target for future research and therapeutic development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further explore the multifaceted biology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification of this compound as a Novel Metabolite of Ethanol through Metabolomics-guided Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a novel metabolite of ethanol through metabolomics-guided biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0240253) [hmdb.ca]

N-Acetyltaurine: A Comprehensive Technical Guide on its Physiological Functions in Humans

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Acetyltaurine (NAcT) is an endogenous metabolite biochemically derived from the acetylation of taurine (B1682933). Historically noted as a biomarker for ethanol (B145695) consumption and endurance exercise, recent discoveries have illuminated its significant role in metabolic regulation, including appetite suppression and obesity control. This technical guide provides an in-depth exploration of the physiological functions of NAcT in humans, its biosynthesis and metabolism, and its interactions with key biological systems. Detailed experimental protocols for the study of NAcT and quantitative data on its physiological concentrations are presented to support further research and therapeutic development.

Introduction

This compound (NAcT) is a naturally occurring N-acetylated amino acid derivative that has garnered increasing interest in the scientific community. While its presence in biological systems has been known for some time, its functional significance was not well understood until recently. Initially identified as a urinary metabolite that increases in response to alcohol consumption and prolonged physical activity, NAcT is now recognized as a bioactive molecule with a potential role in neuromodulation and a significant player in the regulation of energy balance.[1][2] This guide synthesizes the current understanding of NAcT's physiological functions, with a focus on its biochemistry, its role in metabolic control, and its potential as a therapeutic target.

Biosynthesis and Metabolism of this compound

The primary pathway for NAcT biosynthesis is the acetylation of taurine, with acetate (B1210297) serving as the main substrate.[2] This reaction is catalyzed by the enzyme phosphotriesterase-related (PTER), which has been identified as a dedicated this compound amidohydrolase.[1][3] PTER is a bidirectional enzyme, capable of both synthesizing NAcT from taurine and acetate and hydrolyzing NAcT back to its constituent molecules.

The synthesis of NAcT has been observed to be most active in the kidney and, to a lesser extent, the liver and skeletal muscle. Within the cell, the biosynthesis predominantly occurs in the cytosol. The levels of NAcT are dynamically regulated by the availability of its precursors, taurine and acetate. Conditions that increase the flux of either of these molecules, such as endurance exercise or alcohol consumption, lead to a corresponding increase in NAcT concentrations.

Enzymatic Kinetics

The enzymatic kinetics of NAcT metabolism have been characterized, providing insight into the efficiency and substrate affinity of the involved enzymes. The enzyme PTER catalyzes both the synthesis and hydrolysis of NAcT. In vitro studies using liver homogenates have also determined the kinetic parameters for NAT biosynthesis from both acetyl-CoA and acetate.

| Enzyme | Substrate | Km | Vmax / Kcat | Source |

| PTER | Acetate (for NAcT synthesis) | 11 mM | 1000 s⁻¹ (Kcat) | |

| PTER | Taurine (for NAcT synthesis) | 64 mM | 5900 s⁻¹ (Kcat) | |

| PTER | This compound (for hydrolysis) | 430 µM | 2600 s⁻¹ (Kcat) | |

| Liver Homogenate Enzyme | Acetyl-CoA (for NAcT synthesis) | 1.96 mM | 0.10 µmol/g liver/min (Vmax) | |

| Liver Homogenate Enzyme | Acetate (for NAcT synthesis) | 2.10 mM | 0.27 µmol/g liver/min (Vmax) |

Physiological Functions of this compound

Regulation of Energy Balance and Feeding Behavior

Recent groundbreaking research has established a crucial role for NAcT in the regulation of energy balance and feeding behavior. Administration of NAcT to obese mice has been shown to reduce food intake and body weight. This effect is dependent on the GFRAL (GDNF family receptor alpha like) receptor, which is a key component of a signaling pathway that suppresses appetite.

The enzyme PTER is central to this regulatory pathway. Genetic ablation of PTER in mice leads to a systemic increase in NAcT levels. When these PTER knockout mice are subjected to stimuli that increase taurine levels, they exhibit reduced food intake, resistance to diet-induced obesity, and improved glucose homeostasis. This indicates that the accumulation of endogenous NAcT is sufficient to produce these beneficial metabolic effects.

Biomarker of Physiological Stress

Elevated levels of NAcT in both serum and urine have been consistently observed following endurance exercise in humans. During prolonged physical activity, there is an increased production of acetate. This excess acetate can then be conjugated with taurine in skeletal muscle to form NAcT, which is subsequently released into the bloodstream and excreted in the urine. This process may serve as a mechanism to buffer excess acetyl-CoA in the mitochondria of skeletal muscles during periods of high energy demand.

NAcT is a recognized biomarker for recent alcohol consumption. The metabolism of ethanol leads to a significant increase in acetate levels, which drives the synthesis of NAcT. Urinary concentrations of NAcT rise significantly within hours of alcohol ingestion and return to baseline levels within approximately 24 hours.

Potential Neurotransmitter and Neuroprotective Roles

The role of NAcT in the central nervous system is an emerging area of research. Its structural similarity to the neurotransmitter acetylcholine (B1216132) and the known neuroprotective and neurotransmitter functions of its precursor, taurine, suggest that NAcT may also have neurological activity. Taurine itself acts as an agonist at GABA and glycine (B1666218) receptors, and it is plausible that NAcT could modulate these or other neurotransmitter systems. While direct evidence for NAcT's action as a neurotransmitter in humans is currently limited, its ability to influence the GFRAL pathway in the brainstem to control feeding provides a clear link to central nervous system function.

Quantitative Data on this compound Levels

The concentration of NAcT in human biological fluids varies depending on physiological conditions. The following tables summarize available quantitative data.

Table 1: this compound Concentrations in Human Urine

| Condition | NAcT Concentration (µg/mL) | NAcT Concentration (µmol/mmol creatinine) | Source |

| Alcohol-abstinent (endogenous) | 1.0 - 2.3 | 0.599 - 1.38 | |

| After alcohol consumption (0.8 g/kg BAC) | Mean peak: 14 ± 2.6 (range: 9 - 17.5) | Average peak: 8.38 (range: 5.39 - 10.47) | |

| After endurance exercise | ~2.8 | Not Reported |

Table 2: this compound Concentrations in Human Blood/Serum

| Condition | NAcT Concentration (ng/mL) | Source |

| Alcohol-abstinent (endogenous) | 22 ± 7 (range: 13 - 31) | |

| After alcohol consumption | 40 ± 10 (range: 27 - 57) | |

| Before full marathon | Not explicitly quantified, but lower than post-marathon | |

| Immediately after full marathon | Significantly increased from baseline |

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of NAcT in urine and blood.

5.1.1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes to pellet any precipitates.

-

Dilute 100 µL of the supernatant with 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine).

-

Vortex and centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

Blood/Serum:

-

Collect blood samples and process to obtain serum.

-

Quench 1 volume of serum with 2 volumes of acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant for analysis.

-

5.1.2. LC-MS/MS Analysis

-

Chromatography: Due to the high hydrophilicity of NAcT, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separation.

-

Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for NAcT and the internal standard are monitored for quantification.

-

In Vivo Studies of NAcT Effects on Feeding and Obesity in Mice

This protocol is based on studies investigating the metabolic effects of NAcT.

5.2.1. Animal Models

-

Wild-type mice (e.g., C57BL/6J).

-

PTER knockout (Pter-/-) mice.

-

GFRAL knockout (Gfral-/-) mice.

-

Diet-induced obese (DIO) mice, generated by feeding a high-fat diet.

5.2.2. This compound Administration

-

NAcT can be administered via oral gavage or supplemented in the drinking water.

-

Dosages in mouse studies have ranged from 50 to 500 mg/kg/day.

5.2.3. Experimental Procedures

-

Acclimatize mice to individual housing for accurate food and water intake monitoring.

-

Record baseline body weight, food intake, and water intake for several days.

-

Administer NAcT or a vehicle control daily for the duration of the study (e.g., 7 days).

-

Monitor body weight and food intake daily.

-

At the end of the study, tissues such as the liver, adipose tissue, and brain can be collected for further analysis (e.g., gene expression, metabolite levels).

-

Body composition (fat mass and lean mass) can be assessed using techniques like quantitative magnetic resonance (qMR).

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of taurine with acetic anhydride (B1165640) in the presence of a base.

-

Dissolve taurine in an appropriate aqueous alkaline solution (e.g., sodium hydroxide (B78521) or magnesium hydroxide).

-

Slowly add acetic anhydride to the solution while stirring and maintaining a controlled temperature.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

The resulting this compound salt can be isolated by crystallization, followed by washing with organic solvents like ethanol and drying.

Visualizations

Metabolic Pathway of this compound

References

N-Acetyltaurine: A Comprehensive Technical Guide on its Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT) is an endogenous N-acetylated amino acid that is emerging as a significant molecule in various physiological and pathological processes. Structurally, it is the amide formed from taurine (B1682933) and acetic acid. While constitutively present in biological systems, its levels are notably modulated by factors such as alcohol consumption and strenuous physical exercise, positioning it as a key biomarker. Recent research has elucidated its metabolic pathways, including its synthesis from taurine and acetate (B1210297) and its hydrolysis back to these precursors by the enzyme Phosphotriesterase-related (PTER). This technical guide provides an in-depth overview of the biochemical properties and structure of this compound, with a focus on its synthesis, metabolism, and physiological roles. Detailed experimental protocols for its quantification and synthesis are provided, alongside visualizations of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (NAcT), with the IUPAC name 2-acetamidoethane-1-sulfonic acid, is a naturally occurring amino sulfonic acid derivative.[1] Historically, it was first identified in the viscous spiral of an orb spider's web, contributing to its hygroscopic properties.[2] In mammals, NAcT is recognized as an endogenous metabolite with concentrations that fluctuate in response to metabolic shifts, particularly those involving acetate.[2] Its role as a direct biomarker for ethanol (B145695) consumption has garnered significant interest in forensic and clinical settings.[2][3] Beyond its biomarker potential, recent studies have unveiled its involvement in energy balance and appetite regulation, opening new avenues for therapeutic exploration. This guide aims to consolidate the current knowledge on the biochemical and structural aspects of this compound, providing a technical resource for the scientific community.

Molecular Structure and Chemical Properties

This compound is a relatively small molecule with a simple yet distinct structure, conferring upon it specific chemical properties.

Chemical Identity

The fundamental structural and chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-acetamidoethane-1-sulfonic acid |

| Synonyms | NAcT, Acetyltaurine |

| Chemical Formula | C4H9NO4S |

| Molecular Weight | 167.19 g/mol |

| CAS Number | 19213-70-8 |

| SMILES | CC(=O)NCCS(=O)(=O)O |

| InChI Key | CXJAAWRLVGAKDV-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white solid that is highly soluble in water. This high water solubility is attributed to the presence of the polar sulfonic acid and amide functional groups. Its hygroscopic nature, first noted in the context of spider silk, is also a key characteristic.

Biochemical Synthesis and Metabolism

The metabolism of this compound involves its synthesis from taurine and acetate and its subsequent hydrolysis. These processes are enzymatically regulated and are influenced by the availability of its precursors.

Biosynthesis

This compound is formed via the acetylation of taurine, with acetate serving as the primary acetyl donor. This reaction is particularly prominent under conditions of elevated acetate levels, such as after alcohol consumption or intense physical activity. The synthesis is catalyzed by an enzyme referred to as NAT synthase, which is a cytosolic metalloenzyme found in the kidney and liver. A notable feature of this synthesis is that it occurs directly between taurine and acetate, without the involvement of ATP and coenzyme A (CoA).

The workflow for the biosynthesis of this compound can be visualized as follows:

References

N-Acetyltaurine: A Novel Endogenous Regulator of Energy Balance and Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Recent advancements in metabolic research have identified N-acetyltaurine (NAcT), an endogenous metabolite of taurine (B1682933), as a key player in the regulation of energy balance and a potential therapeutic target for obesity. This technical guide provides a comprehensive overview of the current understanding of NAcT's role, focusing on its synthesis, mechanism of action, and its effects on key metabolic parameters. The document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction

Taurine, a conditionally essential amino acid, has long been associated with various physiological functions, including roles in metabolic homeostasis.[1] Its metabolite, this compound (NAcT), is formed through the acetylation of taurine, a reaction influenced by the availability of acetate (B1210297).[2] Levels of NAcT are dynamically regulated by physiological states that alter taurine and acetate flux, such as endurance exercise and diet.[1][3] Until recently, the enzymatic control and physiological significance of NAcT metabolism remained largely unknown. Groundbreaking research has now identified the phosphotriesterase-related (PTER) enzyme as the principal hydrolase of NAcT, unveiling a novel pathway in the control of energy balance.[3][4] Genetic and pharmacological studies in mice have demonstrated that modulation of NAcT levels has profound effects on food intake, body weight, and glucose homeostasis, positioning the PTER-NAcT axis as a promising new target for anti-obesity therapeutics.[2][4]

The PTER-N-Acetyltaurine Pathway

The core of this newly discovered regulatory system is the enzyme PTER, which catalyzes the hydrolysis of this compound back to taurine and acetate.[3][4] Genetic ablation of the Pter gene in mice leads to a systemic accumulation of NAcT.[2][4] This elevation of endogenous NAcT is associated with a significant reduction in food intake, decreased adiposity, and improved glucose tolerance, particularly in the context of a high-fat diet.[2][4]

Mechanism of Action: The GFRAL Connection

The anorexigenic and anti-obesity effects of this compound are mediated through the GDNF family receptor α-like (GFRAL).[2][5][6] GFRAL is the receptor for Growth Differentiation Factor 15 (GDF15), a cytokine known to suppress appetite.[6] While NAcT does not appear to bind directly to GFRAL, its elevated levels lead to the activation of GFRAL-expressing neurons located in the area postrema and the nucleus of the solitary tract in the brainstem.[4][6]

The downstream signaling from GFRAL activation involves the parabrachial nucleus (PBN), a key site for integrating aversive signals.[1] Specifically, GFRAL neurons project to and activate calcitonin gene-related peptide (CGRP)-expressing neurons within the PBN.[1] The activation of these CGRPPBN neurons is known to mediate aversive and anorectic responses, providing a mechanistic link between elevated NAcT and the observed reduction in food intake.[1] There is also evidence suggesting a potential, though less direct, involvement of the hypothalamic corticotropin-releasing hormone (CRH) system, which is a known regulator of stress and appetite.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of PTER knockout and this compound administration in mouse models of obesity.

Table 1: Metabolic Phenotype of PTER Knockout (KO) Mice on a High-Fat Diet (HFD) with Taurine Supplementation

| Parameter | Wild-Type (WT) Mice | PTER KO Mice | Percentage Change (KO vs. WT) | Reference |

| Body Weight (g) after 8 weeks | ~ 45 g | ~ 35 g | ~ 22% decrease | [7] |

| Fat Mass (g) | Significantly higher | Significantly lower | Reduction in fat mass accounted for the entire difference in body weight | [7] |

| Food Intake | Higher | Significantly Lower | Data not quantified in source | [4][7] |

| Glucose Homeostasis | Impaired | Improved | Data not quantified in source | [2][4] |

Table 2: Effects of this compound (NAcT) Administration in Diet-Induced Obese (DIO) Mice

| Treatment | Dose | Administration Route | Duration | Change in Body Weight | Change in Food Intake | Reference |

| This compound | 15 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Significant decrease | Significant decrease | [5] |

| This compound | 50 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Significant decrease | Significant decrease | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Animal Models and Husbandry

-

Strain: C57BL/6J mice are commonly used for studies of diet-induced obesity.[7]

-

Housing: Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

-

Diet-Induced Obesity (DIO): Obesity is induced by feeding mice a high-fat diet (HFD), typically with 45% or 60% of kilocalories derived from fat, starting at 6-8 weeks of age.[7] A control group is fed a standard chow or low-fat diet (10% kcal from fat).

-

PTER Knockout (KO) Mice: Generation of Pter knockout mice is achieved through genetic engineering techniques. These mice, along with their wild-type littermates, are used to study the effects of endogenous NAcT accumulation.[4][7]